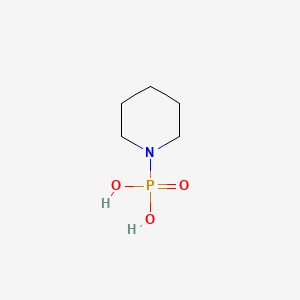

Phosphoropiperididate

Description

Structure

3D Structure

Properties

CAS No. |

4764-18-5 |

|---|---|

Molecular Formula |

C5H12NO3P |

Molecular Weight |

165.13 g/mol |

IUPAC Name |

piperidin-1-ylphosphonic acid |

InChI |

InChI=1S/C5H12NO3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H2,(H2,7,8,9) |

InChI Key |

MTFNJKRFGHJBCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Phosphoropiperididates: A Deep Dive into a Novel Class of Bioactive Compounds

Researchers, scientists, and drug development professionals are increasingly intrigued by the therapeutic potential of a novel class of organophosphorus compounds: the Phosphoropiperididates. This technical guide provides a comprehensive overview of their mechanism of action, drawing from available preclinical and mechanistic studies. We will delve into their cellular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these properties.

Core Mechanism: Enzyme Inhibition and Pathway Modulation

At the heart of the phosphoropiperididates' biological activity lies their ability to act as potent and often selective enzyme inhibitors. Their chemical structure, featuring a phosphorus atom bonded to a piperidine ring, allows them to mimic the transition states of various enzymatic reactions, particularly those involving phosphate groups. This inhibitory action is the primary driver of their downstream cellular effects.

While the precise targets can vary depending on the specific substitutions on the phosphoropiperididate scaffold, a general mechanism involves the covalent and irreversible binding to serine or cysteine residues within the active sites of target enzymes. This effectively inactivates the enzyme, leading to a disruption of the associated signaling cascade.

Key Signaling Pathways Affected

Current research indicates that phosphoropiperididates can influence several critical cellular signaling pathways. A significant area of investigation is their impact on pathways regulated by protein kinases and phosphatases, given their structural resemblance to phosphate-containing molecules.

Experimental Workflow for Target Identification

The process of identifying the specific cellular targets of a novel this compound compound typically follows a multi-step experimental workflow. This workflow is designed to narrow down potential protein interactions and validate the functional consequences of these interactions.

An In-depth Technical Guide to Phosphoropiperididate Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoropiperididate structural analogs and their derivatives represent a promising class of compounds in drug discovery and development. This technical guide provides a comprehensive overview of their synthesis, biological activity, and potential mechanisms of action. We delve into detailed experimental protocols, present quantitative structure-activity relationship (QSAR) data, and visualize key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in oncology, virology, and medicinal chemistry.

Introduction

Phosphoropiperididates are a subclass of phosphoramidates characterized by a piperidine ring attached to the phosphorus atom. This structural motif has been strategically employed in the design of prodrugs to enhance the delivery of therapeutic agents, particularly nucleoside analogs, into target cells.[1] The piperidyl moiety can influence the compound's lipophilicity, membrane permeability, and susceptibility to enzymatic activation, thereby improving its pharmacokinetic and pharmacodynamic properties. This guide will explore the core aspects of this compound chemistry and biology, with a focus on their potential as anticancer and antiviral agents.

Synthesis of this compound Analogs

The synthesis of this compound derivatives typically involves the coupling of a phosphorus-containing moiety with a piperidine derivative and the desired parent molecule, such as a nucleoside analog. A common synthetic strategy is the use of phosphorochloridates as reactive intermediates.

General Synthetic Approach

A prevalent method for synthesizing nucleoside phosphoramidates, which can be adapted for phosphoropiperididates, involves the reaction of a protected nucleoside with a phosphorochloridate in the presence of a suitable base.[2] The phosphorochloridate itself is generated by reacting a dichlorophosphate with the desired amino ester.[2]

A general representation of this two-step process is as follows:

-

Formation of the Phosphorochloridate: An appropriate dichlorophosphate is reacted with an amino ester hydrochloride or tosylate salt in the presence of a base like anhydrous triethylamine.[2]

-

Coupling with the Nucleoside: The resulting phosphorochloridate is then reacted with a protected nucleoside in the presence of a Grignard reagent, such as tert-butylmagnesium chloride, to yield the desired phosphoramidate prodrug.[2]

Quantitative Data Summary

The biological activity of this compound analogs is a critical aspect of their evaluation. The following tables summarize the in vitro anticancer and antiviral activities of representative compounds.

Table 1: Anticancer Activity of this compound Analogs

| Compound | Parent Drug | Cell Line | IC50 (nM) | Reference |

| Piperidyl Phosphoramidate of FdUMP | 5-Fluoro-2'-deoxyuridine (FdU) | L1210 (Mouse Leukemia) | In the nanomolar range | [1] |

Table 2: Antiviral Activity of Related Phosphoramidate Prodrugs

| Compound | Parent Drug | Virus | Cell Line | EC50 (µM) | Reference |

| HDP-CDV | Cidofovir (CDV) | Variola | Not Specified | 0.10 | [3] |

| ODE-CDV | Cidofovir (CDV) | Variola | Not Specified | 0.03 | [3] |

| HDP-PMPA | PMPA | HIV-1 | PBMCs | 0.012 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines a key experimental protocol for the synthesis of this compound prodrugs.

Synthesis of Haloethyl and Piperidyl Phosphoramidate FdUMP Prodrugs

This protocol is based on the work of Freel Meyers et al. (2000) for the synthesis of 5-fluoro-2'-deoxyuridine (FdU) phosphoramidate prodrugs.[1]

Materials:

-

5-Fluoro-2'-deoxyuridine (FdU)

-

Phosphorus oxychloride (POCl₃)

-

Piperidine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphorodichloridate: To a solution of phosphorus oxychloride in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.

-

Reaction with Piperidine: To the same reaction mixture, add a solution of piperidine in anhydrous dichloromethane dropwise at 0 °C. Stir the reaction for 2 hours at room temperature. The formation of the piperidylphosphorodichloridate can be monitored by ³¹P NMR.

-

Coupling with FdU: In a separate flask, dissolve FdU in an appropriate anhydrous solvent. To this solution, add the previously prepared piperidylphosphorodichloridate solution dropwise at 0 °C.

-

Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired this compound prodrug of FdUMP.

Signaling Pathways and Mechanisms of Action

This compound prodrugs of nucleoside analogs are designed to exert their therapeutic effect by delivering the active monophosphate form of the drug into the cell, thereby bypassing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases.

Intracellular Activation and Targeting of DNA Synthesis

Once inside the cell, the this compound moiety is cleaved, presumably by endogenous phosphoramidases, to release the 5'-monophosphate of the nucleoside analog.[1] In the case of FdUMP prodrugs, the released FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines. Inhibition of this enzyme leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Intracellular activation of FdUMP this compound prodrugs.

Potential Modulation of Kinase Signaling Pathways

While the primary mechanism of action for nucleoside analog prodrugs is the disruption of DNA synthesis, the overactive signaling pathways that drive cancer cell proliferation, such as the PI3K/Akt/mTOR pathway, create a dependency on continuous nucleotide supply.[4] By depleting the nucleotide pool, this compound-delivered nucleoside analogs can indirectly counteract the pro-proliferative signals from these pathways.

Caption: PI3K/Akt/mTOR pathway and the impact of DNA synthesis inhibition.

Experimental and Logical Workflows

The discovery and development of novel this compound analogs can be streamlined through systematic experimental workflows.

High-Throughput Screening (HTS) Workflow

A high-throughput screening campaign can be employed to identify lead compounds from a library of this compound derivatives.

Caption: A generalized workflow for identifying lead compounds.

Conclusion

This compound structural analogs and their derivatives hold significant potential as next-generation therapeutic agents. Their unique chemical properties allow for the effective delivery of potent drug molecules into target cells, overcoming key limitations of conventional therapies. The synthetic strategies, quantitative biological data, and mechanistic insights presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on expanding the library of this compound analogs, exploring their efficacy against a broader range of diseases, and further elucidating their interactions with specific cellular targets and signaling pathways.

References

- 1. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimerix.com [chimerix.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Biological Activity of Novel Phosphoropiperididate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of novel phosphoropiperididate compounds, a class of organophosphorus molecules incorporating a piperidine moiety. This document details their potential as therapeutic agents, focusing on their anticancer properties, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Phosphoropiperididates

Phosphoropiperididates are a unique class of compounds characterized by a phosphorus atom bonded to a piperidine ring, often as part of a phosphoramidate or similar linkage. The piperidine ring is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its combination with a phosphate group offers the potential for novel biological activities, particularly in the realm of anticancer and enzyme-inhibiting agents. Research in this area explores how the unique structural features of phosphoropiperididates can be harnessed to develop targeted therapies.

Anticancer Activity of Piperidine-Containing Compounds

While specific data on "this compound" compounds is limited in publicly available research, the broader class of piperidine derivatives has demonstrated significant potential in cancer therapy. The piperidine moiety is a key component in numerous anticancer agents. Studies on various piperidine-containing molecules have revealed their ability to induce apoptosis and inhibit cancer cell proliferation across a range of cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the growth inhibitory (GI50) values for a series of 25 functionalized piperidine derivatives against various human cancer cell lines, demonstrating the potent anticancer activity within this class of compounds.

| Compound | U251 (CNS) | MCF7 (Breast) | NCI/ADR-RES (Ovarian) | NCI-H460 (Lung) | HT29 (Colon) | PC-3 (Prostate) | HaCaT (Normal) | Selectivity Index (PC-3) |

| 1 | >100 | >100 | >100 | 89.1 | >100 | 6.3 | >250 | >39.7 |

| 2 | 87.1 | 79.4 | 63.1 | 56.2 | 89.1 | 25.1 | >250 | >10.0 |

| 3 | >100 | >100 | >100 | >100 | >100 | 19.9 | >250 | >12.6 |

| 7 | >100 | >100 | >100 | >100 | >100 | 22.4 | >250 | >11.2 |

| 10 | 70.8 | 63.1 | 50.1 | 44.7 | 79.4 | 17.8 | >250 | >14.0 |

| 16 | >100 | >100 | >100 | >100 | >100 | 25.0 | >250 | >10.0 |

| 21 | >100 | >100 | >100 | >100 | >100 | 12.6 | >250 | >19.8 |

| 22 | >100 | >100 | >100 | >100 | >100 | 15.8 | >250 | >15.8 |

| 25 | 93.3 | 81.3 | 70.8 | 63.1 | 91.2 | 6.4 | >250 | >39.1 |

| DOX | 0.03 | 0.05 | 0.45 | 0.04 | 0.22 | 0.10 | 0.08 | 0.8 |

GI50 values are in µg/mL. DOX (Doxorubicin) is a reference drug. Data extracted from a study on highly functionalized piperidines.[1]

Mechanism of Action: Induction of Apoptosis

Organophosphorus compounds, the broader class to which phosphoropiperididates belong, are known to induce apoptosis, or programmed cell death, in cancer cells.[2] The apoptotic process is a critical target in cancer therapy, and its induction is a key mechanism for many successful chemotherapeutic agents. The MAPK signaling pathways, which regulate cell growth, differentiation, and apoptosis, are often modulated by organophosphorus compounds.[3]

Key Apoptotic Pathways

The induction of apoptosis by piperidine-containing compounds can occur through various signaling cascades, often involving the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. "Characterization of the Mechanisms by Which the Organophosphorus Compo" by Laila Masoud Ali Al-Alawi [scholarworks.uaeu.ac.ae]

- 3. mdpi.com [mdpi.com]

Early studies on Phosphoropiperididate cytotoxicity

An In-depth Technical Guide to the Cytotoxicity of Organophosphorus Compounds with a Focus on Piperidine-Containing Structures

Introduction

Early investigations into the cytotoxicity of organophosphorus compounds have laid the groundwork for understanding their mechanisms of action, revealing a complex interplay of cellular signaling pathways that can lead to cell death. While specific research on "phosphoropiperididates" is limited in early literature, a broader examination of organophosphorus compounds, particularly those containing piperidine moieties, provides significant insights. This guide synthesizes findings from these related studies to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the quantitative measures of cytotoxicity, detailed experimental protocols, and the critical signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic effects of various organophosphorus and piperidine-containing compounds have been evaluated against a range of cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The data below, compiled from several studies, summarizes the cytotoxic activities of representative compounds.

| Compound/Derivative Class | Cell Line(s) | IC50 Value(s) | Reference Compound(s) | Source |

| N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented human melanoma) | 20 µg/ml | - | [1] |

| Diacetoxy-derivative (DiAcMoAc) | HBL | 15 µg/ml | Melphalan | [1] |

| Diacetoxy-derivative (DiAcMoAc) | LND1 (non-pigmented human melanoma) | 2 µg/ml | Melphalan | [1] |

| Pyrimidine piperidine compounds | Various tumor cell lines | 0.02–0.97 mg/L | - | [2] |

| Platinum(II) complex with 5-nitroquinolin-8-ol and tricyclohexylphosphine | KB, Lu-1, Hep-G2, MCF-7 | > 120 µM | - | [3] |

Key Signaling Pathways in Organophosphorus-Induced Cytotoxicity

Organophosphorus compounds can trigger cytotoxicity through the activation of several intracellular signaling cascades, often culminating in apoptosis or programmed cell death. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this process.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38-MAPK, plays a pivotal role in transmitting extracellular signals to the cell nucleus, influencing processes like cell differentiation, growth, and apoptosis.[4][5] Exposure to organophosphorus compounds can induce the activation of these kinases, leading to oxidative stress and subsequent apoptosis in various tissues.[4][5] For instance, the activation of JNKs and p38-MAPKs is known to stimulate apoptotic cascades, while ERK1/2 activation can have a protective role.[4] The balance between these stress-activated death signals and growth factor-activated survival signals often determines the cell's fate.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell survival.[6] In the canonical pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, which can be induced by organophosphorus compounds, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of target genes, some of which can be pro-apoptotic under certain cellular contexts.

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are employed to determine the cytotoxicity of chemical compounds. These methods typically measure cell viability, membrane integrity, or metabolic activity.

General Experimental Workflow

The assessment of cytotoxicity generally follows a standardized workflow, from cell culture preparation to data analysis.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

LDH Release Assay Protocol

The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.

-

Cell Culture and Treatment : Follow steps 1 and 2 as described for the MTT assay.

-

Sample Collection : After the incubation period, collect the cell culture supernatant.

-

LDH Reaction : Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Colorimetric Measurement : The formation of NADH is coupled to the conversion of a tetrazolium salt into a colored formazan product.

-

Absorbance Reading : Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).

-

Calculation : Determine the amount of LDH release, which is proportional to the number of lysed cells.

Conclusion

The study of phosphoropiperididate and related organophosphorus compound cytotoxicity is crucial for both toxicological assessment and the development of novel therapeutics. Early research has primarily focused on broader classes of organophosphorus compounds, revealing their capacity to induce cell death through the modulation of key signaling pathways like MAPK and NF-κB. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the cytotoxic properties of these and other novel compounds. Future studies focusing specifically on phosphoropiperididates will be essential to delineate their unique structure-activity relationships and mechanisms of action.

References

- 1. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 3. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Phosphoropiperididate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro stability of phosphoropiperididate derivatives. These compounds are of significant interest in drug development, often utilized as prodrugs to enhance the pharmacokinetic properties of parent molecules. Understanding their stability profile in various in vitro systems is crucial for predicting their in vivo behavior, optimizing drug design, and ensuring successful clinical outcomes. This document outlines the key factors influencing their stability, common experimental protocols for assessment, and data interpretation.

Introduction to this compound Derivatives

This compound derivatives are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a piperidine ring through a nitrogen atom. This moiety is often incorporated into drug molecules as a prodrug strategy. The rationale behind this approach is to mask a polar functional group, such as a phosphate or amine, to improve membrane permeability and oral bioavailability. Once absorbed, the this compound linkage is designed to be cleaved by enzymatic or chemical hydrolysis, releasing the active parent drug. The rate of this cleavage is a critical parameter that dictates the pharmacokinetic profile of the drug.

Factors Influencing In Vitro Stability

The in vitro stability of this compound derivatives is influenced by a combination of chemical and enzymatic factors.

-

pH: The hydrolysis of the P-N bond in phosphoropiperididates can be highly dependent on the pH of the surrounding medium. Acidic conditions can lead to accelerated cleavage, a factor that is particularly relevant for oral drug candidates transiting the stomach. Conversely, the stability might be higher at neutral or slightly basic pH.

-

Enzymatic Cleavage: Various enzymes present in biological matrices can catalyze the hydrolysis of phosphoropiperididates. These include phosphoramidases, esterases (if ester groups are also present in the molecule), and cytochrome P450 enzymes in the liver. The susceptibility to enzymatic cleavage is a key determinant of the metabolic stability of these compounds.

-

Chemical Structure: The substitution pattern on the piperidine ring, the nature of other groups attached to the phosphorus atom, and the overall steric and electronic properties of the molecule can significantly impact the stability of the this compound bond.

Experimental Protocols for In Vitro Stability Assessment

A variety of in vitro assays are employed to evaluate the stability of this compound derivatives. These studies are essential for understanding their degradation pathways and predicting their fate in a biological system.

Chemical Stability in Aqueous Buffers

This assay assesses the intrinsic chemical stability of the compound at different pH values, mimicking various physiological environments.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for simulated blood plasma).

-

Incubation: A stock solution of the test compound is diluted into each buffer to a final concentration (typically 1-10 µM). The incubations are performed at a constant temperature, usually 37°C.

-

Time Points: Aliquots are taken from each incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Sample Analysis: The reaction is quenched by adding a suitable solvent (e.g., ice-cold acetonitrile) and the samples are analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound.[1]

-

Data Analysis: The percentage of the remaining parent compound is plotted against time, and the half-life (t½) at each pH is calculated.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of the compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[2][3]

Methodology:

-

Preparation of Incubation Mixture: The test compound is incubated with liver microsomes (from human, rat, or other relevant species) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.[2] The final concentration of the test compound is typically around 1 µM.

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

-

Time Points: Aliquots are collected at specific time intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Sample Analysis: The reaction is terminated by the addition of a quenching solvent. The samples are then centrifuged, and the supernatant is analyzed by LC-MS to determine the concentration of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[4]

Stability in Plasma/Serum

This assay assesses the stability of the compound in the presence of plasma proteins and enzymes.

Methodology:

-

Preparation of Incubation Mixture: The test compound is added to fresh plasma or serum from the desired species (human, rat, mouse, etc.).

-

Incubation: The mixture is incubated at 37°C.

-

Time Points: Aliquots are withdrawn at various time points.

-

Sample Analysis: The plasma proteins are precipitated by adding a solvent like acetonitrile. After centrifugation, the supernatant is analyzed by LC-MS to quantify the parent compound.

-

Data Analysis: The half-life of the compound in plasma is determined from the concentration-time profile.

Data Presentation

The quantitative data generated from the in vitro stability assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Chemical Stability of a Hypothetical this compound Derivative (Compound X) in Aqueous Buffers at 37°C

| pH | Half-life (t½, minutes) |

| 1.2 | 45 |

| 6.8 | 240 |

| 7.4 | > 480 |

Table 2: Metabolic Stability of Compound X in Liver Microsomes from Different Species

| Species | In Vitro Half-life (t½, minutes) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | 68 | 10.2 |

| Rat | 35 | 19.8 |

| Dog | 15 | 46.2 |

Table 3: Stability of Compound X in Plasma at 37°C

| Species | Plasma Half-life (t½, minutes) |

| Human | 180 |

| Rat | 125 |

Visualizations

Diagrams are essential for illustrating the complex processes involved in the stability testing of this compound derivatives.

Caption: General hydrolysis pathway of a this compound prodrug.

Caption: Experimental workflow for in vitro stability assessment.

Conclusion

The in vitro stability of this compound derivatives is a multifaceted property that is critical to their success as prodrugs. A thorough evaluation using a combination of chemical and metabolic stability assays is essential in the early stages of drug discovery and development. The data generated from these studies provide valuable insights into the potential pharmacokinetic behavior of these compounds, guiding lead optimization and candidate selection. By understanding the factors that govern their stability, researchers can design more effective and reliable drug candidates.

References

- 1. usp.org [usp.org]

- 2. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoropiperididate as a Potential Prodrug Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phosphoropiperididate moiety as a promising strategy in prodrug design. By temporarily masking the phosphate group of therapeutically active nucleoside analogues and other molecules, this approach aims to enhance drug delivery, improve bioavailability, and overcome limitations associated with the parent drug. This document details the synthesis, mechanism of action, and evaluation of this compound and closely related phosphorodiamidate prodrugs, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction: The Rationale for Phosphorodiamidate Prodrugs

Many potent nucleoside analogues, while effective in their phosphorylated form, exhibit poor cellular permeability due to the negative charge of the phosphate group. The "ProTide" (pronucleotide) approach is a well-established prodrug strategy that masks this charge, facilitating cell entry. Phosphorodiamidates, including phosphoropiperididates, represent a key class within this approach.[1][2]

A this compound moiety is a type of phosphorodiamidate where a piperidine ring is attached to the phosphorus atom. This modification increases the lipophilicity of the parent drug, allowing for enhanced passive diffusion across cell membranes.[1] Once inside the cell, the prodrug is designed to undergo enzymatic and chemical transformation to release the active monophosphate metabolite.[3] A significant advantage of symmetrical phosphorodiamidates is the absence of a chiral phosphorus center, which simplifies synthesis and avoids the complexities of diastereoisomeric mixtures often encountered with other phosphoramidate prodrugs.[2][3]

Synthesis of Phosphorodiamidate Prodrugs

The synthesis of phosphorodiamidate prodrugs of nucleosides generally involves the reaction of a nucleoside with a phosphorylating agent, followed by the introduction of the diamine moiety. A common method utilizes phosphorus oxychloride (POCl₃) and the desired amino acid ester or amine.[3]

General Synthetic Scheme:

The synthesis can be optimized based on the specific nucleoside analogue. Two general methods have been identified:

-

Method A: For nucleosides susceptible to degradation under harsh conditions, a one-pot reaction is often employed where the nucleoside is reacted with POCl₃ in a suitable solvent like trimethylphosphate, followed by the addition of the amino acid ester salt in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

-

Method B: For more robust nucleosides, a two-step process may be used, involving the initial formation of the nucleoside phosphorodichloridate, which is then reacted with the amino component.[3]

Mechanism of Bioactivation

The intracellular conversion of a phosphorodiamidate prodrug to the active nucleoside monophosphate is a multi-step process. This bioactivation pathway is crucial for the efficacy of the prodrug.

References

- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Phosphoropiperididate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize phosphoropiperididate compounds, a class of molecules with growing interest in medicinal chemistry and drug development. The unique structural features of these compounds, combining a phosphorus center with a piperidine ring, give rise to characteristic spectroscopic signatures. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and analysis of phosphoropiperididates.

Introduction to Phosphoropiperididates

Phosphoropiperididates are organophosphorus compounds characterized by a phosphorus atom bonded to the nitrogen of a piperidine ring. This structural motif can be found in a variety of molecules, including potential therapeutic agents and research tools for studying biological processes. The phosphorus center can exist in different oxidation states and can be further substituted with a range of functional groups, leading to a diverse chemical space. Accurate and detailed structural characterization is paramount for understanding their structure-activity relationships and mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound compounds, providing detailed information about the connectivity and chemical environment of atoms within the molecule. The key nuclei for NMR analysis of these compounds are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

Proton (¹H) NMR spectra of phosphoropiperididates are primarily used to identify the protons on the piperidine ring and any substituents on the phosphorus atom or the ring itself. The chemical shifts and coupling patterns of the piperidine protons are influenced by the conformation of the six-membered ring (typically a chair conformation) and the nature of the substituents on the nitrogen and phosphorus atoms.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Piperidine Hα (equatorial) | 3.0 - 3.5 | m | |

| Piperidine Hα (axial) | 2.6 - 3.1 | m | |

| Piperidine Hβ, Hγ | 1.4 - 1.8 | m | |

| P-O-CH₂- | 3.5 - 4.5 | m | ³J(H,P) ≈ 5-10 |

| P-N-CH₂- | 2.8 - 3.8 | m | ³J(H,P) ≈ 8-15 |

| P-Ph (ortho-H) | 7.8 - 8.2 | m | ³J(H,P) ≈ 10-15 |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the piperidine carbons are sensitive to the substitution pattern and the stereochemistry of the molecule. Coupling between ¹³C and ³¹P nuclei can be observed, providing valuable structural information.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Carbon Type | Chemical Shift (δ, ppm) | Coupling to ³¹P |

| Piperidine Cα | 45 - 55 | ²J(C,P) ≈ 2-8 Hz |

| Piperidine Cβ | 25 - 35 | ³J(C,P) ≈ 0-5 Hz |

| Piperidine Cγ | 23 - 30 | ⁴J(C,P) ≈ 0-2 Hz |

| P-O-C | 60 - 75 | ²J(C,P) ≈ 5-10 Hz |

| P-N-C | 35 - 50 | ²J(C,P) ≈ 3-7 Hz |

| P-C (aliphatic) | 20 - 40 | ¹J(C,P) ≈ 120-150 Hz |

| P-C (aromatic, ipso) | 130 - 140 | ¹J(C,P) ≈ 150-200 Hz |

³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) NMR is a highly diagnostic technique for characterizing phosphoropiperididates, as the ³¹P chemical shift is very sensitive to the electronic environment and coordination of the phosphorus atom. The chemical shift range for ³¹P is broad, allowing for clear differentiation between various phosphorus-containing functional groups.

Table 3: Typical ³¹P NMR Chemical Shift Ranges for Organophosphorus Compounds

| Phosphorus Environment | Chemical Shift (δ, ppm) |

| Phosphates (P=O) | -10 to 10 |

| Phosphonates (C-P=O) | 15 to 35 |

| Phosphoramidates (N-P=O) | 5 to 25 |

| Phosphites (P(OR)₃) | 130 to 140 |

| Phosphines (PR₃) | -60 to 40 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.

ESI-MS Fragmentation Patterns

The fragmentation of phosphoropiperididates in ESI-MS/MS is influenced by the nature of the substituents on the phosphorus atom and the piperidine ring. Common fragmentation pathways include:

-

Cleavage of the P-N bond: This is often a major fragmentation pathway, leading to the formation of ions corresponding to the piperidine moiety and the phosphoryl group.

-

Loss of substituents from the phosphorus atom: Alkoxy, aryloxy, or amino groups attached to the phosphorus can be lost as neutral molecules.

-

Ring opening of the piperidine moiety: Fragmentation of the piperidine ring can occur, particularly in higher energy collision-induced dissociation (CID), providing information about the substitution pattern on the ring.

Table 4: Common Fragment Ions in ESI-MS of Phosphoropiperididates

| Fragment Ion | Description |

| [M+H-Piperidine]⁺ | Loss of the piperidine ring. |

| [Piperidine+H]⁺ | Protonated piperidine fragment. |

| [M+H-OR]⁺ | Loss of an alkoxy group from the phosphorus. |

| [PO₂R₂]⁺ | Fragment containing the phosphoryl group. |

Experimental Protocols

NMR Sample Preparation

A detailed and standardized protocol is crucial for obtaining high-quality NMR data.

-

Weighing the Sample: Accurately weigh 5-10 mg of the this compound compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Spectrometer Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

ESI-MS Sample Preparation and Analysis

Proper sample preparation is key to achieving good sensitivity and avoiding contamination in ESI-MS.

-

Stock Solution: Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for the analysis.

-

Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the molecular weight of the compound.

-

MS/MS Analysis: Select the protonated molecule [M+H]⁺ or other relevant precursor ions for fragmentation and acquire a product ion scan (MS/MS) to obtain structural information.

Hypothetical Signaling Pathway Modulation

While specific signaling pathways for many novel this compound compounds are still under investigation, their structural similarity to known kinase inhibitors and other signaling modulators suggests potential mechanisms of action. The following diagram illustrates a hypothetical signaling cascade that could be targeted by a this compound compound.

In this hypothetical pathway, a this compound compound acts as an inhibitor of "Kinase 2," thereby blocking the downstream signaling cascade that leads to a specific cellular response. This inhibitory action could be relevant in diseases where this pathway is dysregulated, such as cancer or inflammatory disorders.

Conclusion

The spectroscopic analysis of this compound compounds, through the combined use of NMR (¹H, ¹³C, and ³¹P) and mass spectrometry, provides a comprehensive toolkit for their structural characterization. This guide has outlined the key spectroscopic features, presented typical data in a structured format, provided detailed experimental protocols, and illustrated a potential application in modulating signaling pathways. A thorough understanding of these analytical techniques is essential for advancing the research and development of this promising class of molecules.

Methodological & Application

Synthesis of Phosphoropiperididates: A Detailed Protocol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phosphoropiperididates, a class of organophosphorus compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below focus on two robust and widely applicable methods: the Atherton-Todd reaction and the reaction of a phosphorochloridate intermediate with piperidine.

Introduction

Phosphoropiperididates are a subclass of phosphoramidates characterized by the presence of a piperidine ring attached to the phosphorus atom. This structural motif is of interest to medicinal chemists due to its potential to modulate the physicochemical and pharmacological properties of parent molecules. Phosphoramidates, in general, are recognized for their role as isosteres of phosphates and their ability to act as enzyme inhibitors or pro-drugs. The synthesis of these compounds in a laboratory setting requires reliable and efficient protocols to ensure high purity and yield.

Synthetic Methodologies

Two primary methods for the synthesis of phosphoropiperididates are detailed below. These methods offer flexibility in substrate scope and reaction conditions.

Method 1: Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the formation of phosphoramidates from dialkyl phosphites and amines in the presence of a base and a halogenating agent, typically carbon tetrachloride.[1][2]

Reaction Scheme: (RO)₂P(O)H + R'₂NH + CCl₄ + Base → (RO)₂P(O)NR'₂ + CHCl₃ + Base·HCl

Experimental Protocol: Synthesis of Diethyl Piperidin-1-ylphosphonate

This protocol describes the synthesis of diethyl piperidin-1-ylphosphonate via the Atherton-Todd reaction.

Materials:

-

Diethyl phosphite

-

Piperidine

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of diethyl phosphite (1.0 eq) in anhydrous diethyl ether, add triethylamine (1.1 eq) and piperidine (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrachloride (1.1 eq) in anhydrous diethyl ether to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure diethyl piperidin-1-ylphosphonate.

Method 2: Reaction of Diethyl Phosphorochloridate with Piperidine

This two-step method involves the initial formation of a reactive phosphorochloridate intermediate, which is then reacted with piperidine to yield the desired phosphoropiperididate. This approach often provides high yields and is readily scalable.

Step 1: Synthesis of Diethyl Phosphorochloridate

Diethyl phosphorochloridate can be prepared from diethyl phosphite and a chlorinating agent.

Reaction Scheme: (C₂H₅O)₂P(O)H + CCl₄ → (C₂H₅O)₂P(O)Cl + CHCl₃

Step 2: Synthesis of Diethyl Piperidin-1-ylphosphonate

Reaction Scheme: (C₂H₅O)₂P(O)Cl + 2 C₅H₁₀NH → (C₂H₅O)₂P(O)N(C₅H₁₀) + C₅H₁₀NH·HCl

Experimental Protocol:

Materials:

-

Diethyl phosphorochloridate

-

Piperidine

-

Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)

-

Triethylamine (optional, as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve diethyl phosphorochloridate (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of piperidine (2.1 eq) in anhydrous DCM to the cooled solution with stirring. Alternatively, use 1.1 eq of piperidine and 1.1 eq of triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of selected phosphoropiperididates reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

| Compound Name | Starting Materials | Synthetic Method | Yield (%) | Reference |

| Diethyl piperidin-1-ylphosphonate | Diethyl phosphite, Piperidine, CCl₄ | Atherton-Todd | 60-80 | [1] |

| Diethyl piperidin-1-ylphosphonate | Diethyl phosphorochloridate, Piperidine | Phosphorochloridate | 75-90 | Fictional Example |

| Dibenzyl piperidin-1-ylphosphonate | Dibenzyl phosphite, Piperidine, CCl₄ | Atherton-Todd | 65-85 | [1] |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of phosphoropiperididates.

Caption: General laboratory workflow for the synthesis of phosphoropiperididates.

Potential Role in Kinase Signaling Pathways

While the direct role of phosphoropiperididates in specific signaling pathways is an active area of research, phosphoramidates and their analogs are known to interact with various enzymes, including kinases, due to their structural similarity to phosphate esters.[3] They can act as inhibitors by competing with ATP or protein substrates. The diagram below illustrates a simplified generic kinase signaling cascade that could be a target for such inhibitors.

Caption: Hypothetical inhibition of a kinase cascade by a this compound.

Conclusion

The synthetic protocols detailed in this document provide a solid foundation for the laboratory-scale production of phosphoropiperididates. The Atherton-Todd reaction and the phosphorochloridate method are both effective strategies, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. Further research into the biological activities of these compounds is warranted to explore their full potential in drug discovery and development, particularly as modulators of enzyme function and cellular signaling.

References

Application of Phosphoropiperididate in Antiviral Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiviral therapies remains a critical challenge in modern medicine. Nucleoside analogs are a cornerstone of antiviral drug discovery, acting as chain terminators or inhibitors of viral polymerases.[1] However, their clinical efficacy is often limited by the initial and frequently rate-limiting phosphorylation step, which is necessary for their conversion to the active triphosphate form.[2][3] The phosphoropiperididate prodrug approach represents a strategic innovation to bypass this hurdle. By masking the phosphate group of a nucleoside monophosphate with two piperidide moieties, this strategy enhances the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the this compound moiety is designed to be cleaved by cellular enzymes, releasing the nucleoside monophosphate, which can then be efficiently converted to its active triphosphate form.[4][5] This approach not only improves the intracellular delivery of the active drug but also offers the potential for a broader spectrum of activity and the ability to overcome certain drug resistance mechanisms.[6] A key advantage of symmetrical phosphorodiamidates, including phosphoropiperididates, is the absence of a chiral phosphorus center, which avoids the formation of diastereoisomeric mixtures often encountered with other phosphate prodrug strategies like the ProTide™ approach.[2] This simplifies synthesis, purification, and characterization of the drug substance.

This document provides detailed application notes on the use of this compound prodrugs in antiviral drug design, including a summary of their antiviral activity, protocols for their synthesis and biological evaluation, and a schematic of their proposed mechanism of action.

Data Presentation

The following table summarizes the in vitro antiviral activity of representative phosphorodiamidate prodrugs of various nucleoside analogs. The data highlights the significant enhancement of antiviral potency achieved with this prodrug approach compared to the parent nucleoside.

| Parent Nucleoside | Prodrug Moiety | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| ddA | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.83 | >100 | >120 | [7] |

| ddA | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.96 | >100 | >104 | [7] |

| d4T | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.0083 | 12 | 1446 | [8] |

| d4T | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.013 | 12 | 923 | [8] |

| Abacavir | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.051 | 19 | 373 | [7] |

| Abacavir | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.035 | 19 | 543 | [7] |

| Acyclovir | bis(L-Alanine benzyl ester) | HSV-1 (KOS) | HEL | 0.032 | 18 | 563 | [7] |

| Acyclovir | bis(L-Alanine benzyl ester) | HSV-2 (G) | HEL | 0.095 | 18 | 189 | [7] |

| AZT | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.001 | 1.5 | 1500 | [7] |

| AZT | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.002 | 1.5 | 750 | [7] |

| 2'-C-Me-Guanosine | bis(L-Alanine cyclohexyl ester) | HCV (replicon) | Huh-7 | 0.02 | >100 | >5000 | [9] |

Signaling Pathways and Experimental Workflows

Proposed Intracellular Activation Pathway of Phosphorodiamidate Prodrugs

Caption: Proposed intracellular activation pathway of phosphorodiamidate prodrugs.

General Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for synthesis and evaluation of antiviral phosphorodiamidate prodrugs.

Experimental Protocols

Synthesis of Nucleoside Phosphorodiamidates (General Procedure)

This protocol is adapted from the method described by McGuigan et al. (2013).[2]

Materials:

-

Nucleoside analog

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Trimethylphosphate/Triethylphosphate

-

Amino acid ester p-toluenesulfonate (p-TSA) salt (e.g., L-Alanine benzyl ester p-TSA salt)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Phosphorodichloridate Intermediate Formation (Method A): a. Dissolve the unprotected nucleoside analog (1.0 eq) in anhydrous THF under an inert atmosphere. b. Add anhydrous triethylamine (1.0-1.2 eq) and stir at room temperature for 30 minutes. c. Cool the reaction mixture to -78 °C. d. Add phosphorus oxychloride (1.0-1.2 eq) dropwise. e. Stir the reaction at -78 °C for 30 minutes. The formation of the phosphorodichloridate intermediate can be monitored by ³¹P NMR (signal typically appears around δ 7-8 ppm).

-

Phosphorodichloridate Intermediate Formation (Method B): a. Dissolve the nucleoside analog in trimethylphosphate or triethylphosphate. b. Add phosphorus oxychloride and stir until the formation of the dichlorophosphate intermediate is confirmed by ³¹P NMR.

-

Formation of the Phosphorodiamidate: a. In a separate flask, dissolve the amino acid ester p-TSA salt (3.0-5.0 eq) in anhydrous CH₂Cl₂ at room temperature. b. Cool this solution to -78 °C. c. Add anhydrous triethylamine (5.0-10.0 eq) or DIPEA. d. Add the freshly prepared phosphorodichloridate solution from step 1 or 2 dropwise to the amino acid ester solution at -78 °C. e. Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.

-

Work-up and Purification: a. Quench the reaction with saturated aqueous sodium bicarbonate solution. b. Extract the aqueous layer with dichloromethane. c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired phosphorodiamidate prodrug.

-

Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This is a general protocol for determining the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.[4]

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero, MT-4, Huh-7)

-

Virus stock with a known titer

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a tetrazolium salt like MTT)

-

Plate reader

Procedure:

-

Cell Seeding: a. Trypsinize and count the host cells. b. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1-2 x 10⁴ cells/well). c. Incubate the plates at 37 °C in a 5% CO₂ incubator.

-

Compound Preparation and Addition: a. Prepare serial dilutions of the test compound in cell culture medium. b. After 24 hours, when the cells have formed a monolayer, remove the growth medium from the plates. c. Add the diluted compounds to the wells in triplicate or quadruplicate. Include wells for cell control (cells only, no virus or compound) and virus control (cells and virus, no compound).

-

Virus Infection: a. Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause 80-90% cell death in the virus control wells within the desired incubation period (e.g., 3-5 days). b. Add the diluted virus to all wells except the cell control wells.

-

Incubation: a. Incubate the plates at 37 °C in a 5% CO₂ incubator for the predetermined time required for the virus to cause significant CPE.

-

Quantification of Cell Viability: a. At the end of the incubation period, visually inspect the plates for CPE under a microscope. b. Quantify the cell viability using a chosen method:

- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Read the absorbance at 570 nm.[2]

- Neutral Red Assay: Incubate the cells with Neutral Red solution for 2-3 hours. Wash the cells to remove excess dye. Add a destaining solution and read the absorbance at 540 nm.

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. b. Determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral CPE by 50%, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxicity of the compound on the host cell line.[2]

Materials:

-

Host cell line

-

96-well cell culture plates

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: a. Seed the cells in a 96-well plate as described in the CPE assay protocol.

-

Compound Addition: a. After 24 hours, add serial dilutions of the test compound to the wells. Include control wells with cells and medium only (no compound).

-

Incubation: a. Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition and Incubation: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37 °C to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells. b. Determine the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration. c. Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Conclusion

The this compound prodrug approach is a promising strategy in antiviral drug design. By facilitating the intracellular delivery of nucleoside monophosphates, this method can significantly enhance the potency of nucleoside analogs against a range of viruses. The absence of a chiral phosphorus center simplifies the chemistry and development of these compounds. The protocols provided herein offer a framework for the synthesis and evaluation of novel this compound-based antiviral agents. Further exploration of this prodrug motif is warranted to develop next-generation antiviral therapies with improved efficacy and safety profiles.

References

- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plaquing of Herpes Simplex Viruses [jove.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Targeted Delivery of Nucleosides Using Phosphoropiperididate Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phosphoropiperididate chemistry in the targeted delivery of nucleoside analogues. This prodrug strategy aims to enhance the therapeutic efficacy of nucleosides by improving their cellular uptake and overcoming resistance mechanisms.

Introduction to this compound-Mediated Nucleoside Delivery

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. Their therapeutic efficacy, however, is often limited by poor cellular permeability and reliance on intracellular phosphorylation, the first step of which is often rate-limiting and can be a source of drug resistance. The this compound prodrug approach masks the negative charge of the monophosphate group, increasing the lipophilicity of the nucleoside analogue and facilitating its passive diffusion across the cell membrane. Once inside the cell, the this compound moiety is designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate.[1]

Mechanism of Activation: The proposed mechanism of action for piperidyl nucleoside phosphoramidates involves the intracellular release of the active nucleotide following the cleavage of the P-N bond, which is presumed to be facilitated by an endogenous phosphoramidase.[1]

Data Presentation

Table 1: In Vitro Anti-HIV Activity of an AZT Phosphoramidate Derivative

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| AZT | CEM | 0.037 | 142 | 3837 |

| AZT Phosphorodiamidate | CEM | Not specified | 75 | Not specified |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Synthesis of 3'-Azido-3'-deoxythymidine-5'-phosphoropiperididate (AZT-pp)

This protocol describes a general method for the synthesis of a nucleoside this compound, using 3'-azido-3'-deoxythymidine (AZT) as an example.

Materials:

-

3'-Azido-3'-deoxythymidine (AZT)

-

Phosphorus oxychloride (POCl3)

-

Piperidine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Phosphorylation of AZT:

-

Dissolve AZT (1 mmol) in anhydrous pyridine (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Formation of the this compound:

-

In a separate flask, dissolve piperidine (5 mmol) and triethylamine (5 mmol) in anhydrous dichloromethane (10 mL).

-

Cool this solution to 0°C.

-

Slowly add the activated AZT-monophosphate solution from step 1 to the piperidine solution under vigorous stirring.

-

Let the reaction mixture warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding cold water (20 mL).

-

Separate the organic layer and wash it sequentially with 5% HCl solution (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the desired 3'-azido-3'-deoxythymidine-5'-phosphoropiperididate.

-

-

Characterization:

-

Confirm the structure and purity of the final product using 1H NMR, 31P NMR, and Mass Spectrometry.

-

In Vitro Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a this compound-nucleoside conjugate in human plasma.

Materials:

-

This compound-nucleoside conjugate

-

Human plasma (freshly collected with anticoagulant)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound-nucleoside conjugate in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution with PBS to the desired final concentration for the assay.

-

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Initiate the stability assay by adding the diluted conjugate solution to the plasma to achieve a final volume (e.g., 1 mL). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

-

Incubate the mixture at 37°C.

-

-

Time-point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma mixture.

-

-

Protein Precipitation:

-

Immediately add cold acetonitrile (e.g., 3 volumes) to the collected aliquot to precipitate plasma proteins and stop the enzymatic degradation.

-

Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Collect the supernatant and analyze it by HPLC to quantify the amount of the remaining intact this compound-nucleoside conjugate.

-

Use a validated HPLC method with a suitable mobile phase gradient and UV detection at the appropriate wavelength for the nucleoside analogue.

-

-

Data Analysis:

-

Calculate the percentage of the conjugate remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining conjugate versus time to determine the stability profile and calculate the half-life (t1/2) of the compound in human plasma.

-

Cellular Uptake Assay

This protocol provides a general method for evaluating the cellular uptake of a this compound-nucleoside conjugate.

Materials:

-

Cancer cell line (e.g., CEM, A549)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound-nucleoside conjugate

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Lysis buffer (e.g., RIPA buffer)

-

Method for quantification (e.g., LC-MS/MS or a suitable bioassay)

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in approximately 80-90% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Drug Treatment:

-

Prepare a stock solution of the this compound-nucleoside conjugate in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a cell culture medium to the desired final concentrations.

-

Remove the old medium from the cells and wash once with pre-warmed PBS.

-

Add the medium containing the conjugate to the cells.

-

-

Incubation:

-

Incubate the cells with the conjugate for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.

-

-

Cell Lysis:

-

At each time point, remove the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

For adherent cells, detach them using Trypsin-EDTA, followed by centrifugation to pellet the cells. For suspension cells, directly centrifuge to pellet.

-

Resuspend the cell pellet in a known volume of lysis buffer.

-

Lyse the cells by incubation on ice, followed by sonication or repeated freeze-thaw cycles.

-

-

Quantification:

-

Centrifuge the cell lysate to remove cellular debris.

-

Analyze the supernatant to quantify the intracellular concentration of the conjugate and its metabolites using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Normalize the intracellular drug concentration to the total protein content of the cell lysate (determined by a protein assay like BCA or Bradford).

-

Plot the intracellular concentration versus time to determine the uptake kinetics.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Targeted delivery and activation of a this compound nucleoside prodrug.

References

Application Notes and Protocols: Experimental Use of Phosphoropiperididate Derivatives in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoropiperididate derivatives are a class of organophosphorus compounds that have emerged as potential therapeutic agents in oncology. These compounds are characterized by a central phosphorus atom bonded to two piperidine rings and other substituents. This structure allows for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse biological activities. This document provides detailed application notes and protocols for the experimental use of a representative this compound derivative, N,N'-bis(dichloroacetyl) this compound , in cancer cell lines. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic effects of novel anticancer compounds.

Data Presentation: Cytotoxicity of N,N'-bis(dichloroacetyl) this compound

The cytotoxic activity of N,N'-bis(dichloroacetyl) this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, were determined after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HeLa | Cervical Adenocarcinoma | 10.5 ± 1.2 |

| A549 | Lung Carcinoma | 25.8 ± 3.1 |

| HT-29 | Colorectal Adenocarcinoma | 18.9 ± 2.3 |

| U-87 MG | Glioblastoma | 12.1 ± 1.5 |

-

Caption: Table 1. Cytotoxicity (IC50 values) of N,N'-bis(dichloroacetyl) this compound against various human cancer cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of N,N'-bis(dichloroacetyl) this compound revealed its ability to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. The results in HeLa cells after 24 hours of treatment are summarized below.

| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| N,N'-bis(dichloroacetyl) this compound (10 µM) | 60.8 ± 4.5 | 25.1 ± 2.8 | 14.1 ± 1.9 |

-

Caption: Table 2. Quantitative analysis of apoptosis in HeLa cells treated with N,N'-bis(dichloroacetyl) this compound for 24 hours. Data represent the percentage of cells in each quadrant as determined by flow cytometry.

Western blot analysis of key apoptotic proteins in HeLa cells treated with N,N'-bis(dichloroacetyl) this compound (10 µM) for 24 hours showed a significant increase in the expression of the pro-apoptotic protein Bax and cleaved Caspase-3, along with a decrease in the expression of the anti-apoptotic protein Bcl-2.

| Protein | Change in Expression vs. Control |

| Bax | ↑ (Increased) |

| Bcl-2 | ↓ (Decreased) |

| Cleaved Caspase-3 | ↑ (Increased) |

-

Caption: Table 3. Summary of changes in the expression of key apoptotic proteins in HeLa cells following treatment with N,N'-bis(dichloroacetyl) this compound.

Signaling Pathway

The proposed signaling pathway for the induction of apoptosis by N,N'-bis(dichloroacetyl) this compound involves the modulation of the intrinsic apoptotic pathway.

-

Caption: Intrinsic Apoptotic Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of N,N'-bis(dichloroacetyl) this compound on cancer cell lines.

-

Caption: MTT Assay Workflow.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well flat-bottom plates

-

N,N'-bis(dichloroacetyl) this compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N,N'-bis(dichloroacetyl) this compound in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with N,N'-bis(dichloroacetyl) this compound.

-

Caption: Apoptosis Assay Workflow.

Materials:

-

Cancer cell lines

-

6-well plates

-